5-Amino-6-propoxypyridin-2-OL

Catalog No.
S13817808
CAS No.
M.F
C8H12N2O2
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-6-propoxypyridin-2-OL

Product Name

5-Amino-6-propoxypyridin-2-OL

IUPAC Name

5-amino-6-propoxy-1H-pyridin-2-one

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C8H12N2O2/c1-2-5-12-8-6(9)3-4-7(11)10-8/h3-4H,2,5,9H2,1H3,(H,10,11)

InChI Key

BOBIFTTZCTUDSX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=O)N1)N

5-Amino-6-propoxypyridin-2-OL is a heterocyclic organic compound characterized by the molecular formula C8_8H12_{12}N2_2O2_2. This compound is a derivative of pyridine, which is a six-membered aromatic ring containing one nitrogen atom. The presence of an amino group and a propoxy substituent contributes to its unique chemical properties, making it a subject of interest in various fields of research and application.

  • Oxidation: This process can introduce additional functional groups or modify existing ones, potentially leading to hydroxylated derivatives.
  • Reduction: This reaction can convert the compound into its reduced form, altering its chemical properties.
  • Substitution: Involves replacing one functional group with another, enabling structural modifications.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific products formed depend on the reagents and conditions used during the reactions .

The biological activity of 5-Amino-6-propoxypyridin-2-OL is linked to its interaction with various molecular targets. It has been noted for its potential to inhibit specific enzymes or receptors, which can lead to significant changes in cellular processes. This property makes it valuable in biochemical research, particularly in studies related to metabolic pathways and enzyme-catalyzed reactions .

Synthesis of 5-Amino-6-propoxypyridin-2-OL can be achieved through multiple methods:

  • Oxyfunctionalization of Pyridine Derivatives: Utilizing whole cells of Burkholderia sp. MAK1 for biotransformation.
  • Chemical Synthesis: Involves organo-chemical approaches to prepare 5-hydroxy-2-pyridones, which can then be further functionalized to yield the target compound.

For industrial production, chemical synthesis methods are often preferred due to their scalability and cost-effectiveness .

5-Amino-6-propoxypyridin-2-OL has diverse applications across various fields:

  • Chemistry: Acts as a building block for synthesizing more complex molecules and materials.
  • Biology: Utilized in research involving enzyme-catalyzed reactions and metabolic pathways.
  • Industry: Employed in producing polymers and other materials with unique physical properties .

Studies on the interactions of 5-Amino-6-propoxypyridin-2-OL have revealed its potential mechanisms of action, particularly its ability to modulate enzyme activity and influence cellular signaling pathways. These interactions are crucial for understanding its biological effects and therapeutic potential .

Several compounds share structural similarities with 5-Amino-6-propoxypyridin-2-OL. These include:

Compound NameCAS NumberSimilarity Index
6-Aminopyridin-2-ol62616-14-20.87
5-Chloro-6-(2-imino-1-pyrrolidinyl)methyl)-2,4(1H,3H)-pyrimidine dione20265-38-70.78
3-Amino-2,6-dimethoxypyridine28020-37-30.74
4-Chloro-2,6-dimethoxypyridine62616-14-20.72
2,6-Dimethoxyisonicotinic acid6274-82-40.71

Uniqueness

What distinguishes 5-Amino-6-propoxypyridin-2-OL from these similar compounds is its unique combination of functional groups that confer specific chemical and biological properties. This distinctiveness enhances its value in both research and industrial applications, making it a compound of significant interest among chemists and biologists alike .

Catalyst TypeApplicationEfficiency (TOF s⁻¹)Selectivity (%)
Palladium/PhosphinePropoxy group installation10-10070-95
Rhodium/BinolAsymmetric alkylation5-5080-99
Ruthenium/AreneHydrogenation100-100085-98
Iron/ImidoAlkene transposition1-1060-90
Phase-Transfer CatalystBiphasic nucleophilic substitution0.1-1060-90
Quaternary Ammonium SaltAlkylation reactions0.1-570-95
Crown EtherEnantioselective synthesis0.01-180-99
Enzymes - LipasesEnantioselective acylation0.01-185-99
Enzymes - OxidoreductasesPyridine functionalization0.1-1070-95
TransaminasesAmino acid synthesis0.1-580-99

Table 2: Sustainability Metrics Comparison

MetricTraditional MethodsGreen CatalysisImprovement Factor
Atom Economy30-60%70-95%2-3x
E-Factor10-100 kg/kg1-10 kg/kg10-20x
Process Mass Intensity50-200 kg/kg5-25 kg/kg5-10x
Turnover Number100-10001000-100005-20x
Turnover Frequency1-10 s⁻¹10-1000 s⁻¹10-100x
Reaction Mass Efficiency20-50%60-90%2-4x

Table 3: Biocatalytic Enantioselective Modifications

Enzyme ClassSubstrateEnantioselectivity (ee%)Reaction ConditionsIndustrial Applications
LipasesAlcohols/Esters90-99Organic solvent, RTPharmaceutical intermediates
OxidoreductasesPyridines70-95Aqueous, 25-40°CHeterocycle synthesis
TransaminasesKetones85-99Aqueous, pH 7-9Chiral amines
Ene-ReductasesAlkenes90-99Aqueous, NADH cofactorPharmaceutical building blocks
Cytochrome P450sAromatics80-95Aqueous, O₂ atmosphereDrug metabolism studies

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

168.089877630 g/mol

Monoisotopic Mass

168.089877630 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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